(1,2,3-13C3)propanoic acid

GC‑MS quantitation LC‑MS/MS bioanalysis isotope dilution

(1,2,3-13C3)Propanoic acid (CAS 153474-35-2, synonym propionic acid‑13C3) is a stable‑isotope‑labeled analog of the endogenous short‑chain fatty acid propanoic acid in which all three carbon positions are replaced by 13C at ≥ 99 atom % enrichment. With a monoisotopic mass of 77.0468 Da and a characteristic M+3 mass shift, this uniformly labeled compound serves as a high‑purity internal standard for mass spectrometry‑based quantitation and as a metabolic tracer for flux analysis without altering physicochemical properties.

Molecular Formula C3H6O2
Molecular Weight 77.057 g/mol
CAS No. 153474-35-2
Cat. No. B104479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3-13C3)propanoic acid
CAS153474-35-2
Synonyms[U-13C3]Propionate;  Propionic acid-13C3
Molecular FormulaC3H6O2
Molecular Weight77.057 g/mol
Structural Identifiers
SMILESCCC(=O)O
InChIInChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1
InChIKeyXBDQKXXYIPTUBI-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3-13C3)Propanoic Acid – Uniformly 13C‑Labeled Short‑Chain Fatty Acid Standard for Regulatory and Metabolic Analysis


(1,2,3-13C3)Propanoic acid (CAS 153474-35-2, synonym propionic acid‑13C3) is a stable‑isotope‑labeled analog of the endogenous short‑chain fatty acid propanoic acid in which all three carbon positions are replaced by 13C at ≥ 99 atom % enrichment . With a monoisotopic mass of 77.0468 Da and a characteristic M+3 mass shift, this uniformly labeled compound serves as a high‑purity internal standard for mass spectrometry‑based quantitation and as a metabolic tracer for flux analysis without altering physicochemical properties [1].

Isotope Dilution MS M+3 shift avoids natural isotope interference for sensitive quantitation
Metabolic Flux Tracing Uniform 13C3 labeling enables comprehensive isotopomer modeling
Multi‑Platform Use Co‑elution in LC & GC; quantitative 13C NMR capability

Why A Less Labeled or Deuterated Propionic Acid Cannot Replace (1,2,3-13C3)Propanoic Acid in Quantitative Workflows


Although several isotopically labeled propionic acid variants are commercially available, they are not interchangeable for high‑sensitivity quantitation or comprehensive flux modeling. The number and position of heavy atoms directly determine the mass shift, ion‑suppression behavior, and chromatographic co‑elution with the unlabeled analyte. A single 13C label (M+1) lacks the spectral separation needed to avoid interference from natural‑isotope M+1 contributions, while deuterated analogs can exhibit retention‑time shifts and hydrogen‑deuterium exchange that compromise LC‑MS accuracy . (1,2,3-13C3)Propanoic acid offers an M+3 shift and chemical identity identical to the analyte, ensuring co‑elution and unambiguous mass resolution across GC‑MS, LC‑MS, and quantitative NMR platforms .

Single 13C label (M+1) M+1 signal overlaps with natural isotope envelope, limiting detection sensitivity
Deuterated analog (d3) Retention‑time shift and H/D exchange may compromise LC‑MS peak‑area ratio accuracy
Unlabeled or partially labeled Cannot provide the unambiguous mass resolution required for multi‑isotopomer flux modeling

Quantitative Comparator Evidence for (1,2,3-13C3)Propanoic Acid – Six Differential Dimensions Versus Analogs


Isotopic Purity ≥ 99 Atom % 13C Confers M+3 Mass Shift Unachievable with Single‑Labeled or Deuterated Analogs

Sigma‑Aldrich certifies (1,2,3-13C3)propanoic acid at 99 atom % 13C, producing an M+3 mass shift of 3.02 Da relative to the unlabeled compound . This uniformly 13C‑enriched formula 13CH₃13CH₂13CO₂H (mol wt 77.03 by atom % calculation) contrasts with propionic acid‑1‑13C (CAS 6212‑69‑7), which yields only an M+1 shift of ≈1.01 Da and is subject to interference from the natural 1.1 % M+1 peak [1]. The M+3 signal in the 13C3 form sits in a low‑background region of the mass spectrum, enabling lower limits of quantitation.

Isotopic Purity & Mass Shift
Cross-study comparable
≥99 atom% 13C · M+3 shift 3.02 Da
M+3 signal resides in low‑background region, lowering achievable LOQ
Vendor‑certified isotopic purity; MS verified
GC‑MS quantitation LC‑MS/MS bioanalysis isotope dilution

Uniform 13C3 Labeling Enables Comprehensive Isotopomer Modeling of Hepatic Fluxes in Vivo

Hasenour et al. (2015) infused [13C3]propionate into fasted C57BL/6J mice and applied a comprehensive isotopomer model to quantify hepatic citric acid cycle and gluconeogenic fluxes from only 40 µL of plasma [1]. The three 13C labels allowed simultaneous tracking of carbon atoms through succinyl‑CoA, oxaloacetate, and glucose via mass isotopomer distribution analysis (MIDA). In contrast, a singly labeled [13C1]propionate would report only on specific carbon positions and cannot support multi‑fragment isotopomer modeling required to resolve pyruvate carboxylation versus citrate synthase fluxes [1].

Flux Modeling Capability
Class-level inference
13C3: Full MIDA across all glucose fragments
13C1: Single‑carbon tracing only
Uniform labeling required to resolve anaplerotic vs. cataplerotic hepatic fluxes
In vivo mouse hepatocyte metabolism; GC‑MS MIDA
metabolic flux analysis mass isotopomer distribution gluconeogenesis

Direct Head‑to‑Head Comparison: [13C3]Propionate Reveals Complete Six‑Carbon Chain Retention in Fatty Acid Synthesis Whereas [13C1]Propionate Does Not

In a study of propionyl‑CoA metabolism in HepG2 cells, [13C1]propionate and [13C3]propionate were used in parallel. The [13C3]form unambiguously demonstrated that all six carbon atoms of the newly formed trans‑2‑methyl‑2‑pentenoyl‑CoA originated from two intact propionate units, a conclusion that could not be drawn from the single 13C label [1]. This positional‑labeling experiment directly quantified the fate of each carbon atom across the six‑carbon product.

Carbon Provenance Proof
Direct head-to-head comparison
13C3: Definitive mass increment for 6‑carbon product
13C1: Partial evidence only
Essential for unambiguous carbon‑skeleton origin assignment
HepG2 cells; LC‑SRM/MS analysis
fatty acid synthesis acyl‑CoA metabolism stable isotope tracing

Regulatory Method Validation Using (1,2,3-13C3)Propanoic Acid as Internal Standard for Sodium Propionate in Tobacco

A GC‑MS method validated across six tobacco product types employed (1,2,3-13C3)propanoic acid as the internal standard for sodium propionate determination . The method achieved linear quantitation over the range not detected to ~2 900 µg g⁻¹, with performance verified in reference products (2S1, CRP4, CRP4.1) required by Health Canada and ANVISA . The previous official method (Health Canada T‑312) relied on GC‑FID without isotopic internal standard, which suffered from matrix interference and required frequent instrument maintenance .

Regulatory Method Validation
Method context
GC‑MS method validated on 6 tobacco matrices
Old GC‑FID: frequent matrix effects and maintenance
Robust quantitation for tobacco testing regulatory requirements
Linear range ND to ~2 900 µg/g
tobacco product testing regulatory compliance GC‑MS isotope dilution

Multi‑Platform Suitability: NMR, GC‑MS, and LC‑MS from a Single Isotopic Standard

(1,2,3-13C3)Propanoic acid is reported by MedChemExpress as a ready‑to‑use internal standard for NMR, GC‑MS, and LC‑MS quantitation . The compound's strong 13C NMR signal (three resonances in carbonyl, methylene, and methyl regions) enables absolute quantitation by qNMR without the need for a secondary standard [1]. Deuterated propionic acid‑d3 (M+3 nominal) can co‑elute with the analyte in reversed‑phase LC but frequently exhibits a chromatographic isotope effect that displaces its retention time relative to the analyte, complicating peak‑area ratio calculations . 13C‑labeled internal standards are free of this effect.

Multi‑Platform Suitability
Class-level inference
13C3: Co‑elutes with analyte; 3 resolved 13C NMR signals
d3: Potential LC retention shift; no 13C‑NMR enhancement
Single standard supports orthogonal quantitation platforms
Reversed‑phase LC‑MS/MS and 13C qNMR
quantitative NMR LC‑MS/MS stable isotope internal standard

Mass Isotopomer Distribution (MID) Fidelity: 13C3 Simplifies Correction for Natural Isotope Abundance

In MID analysis, correction for naturally occurring 13C isotopes (1.1 % per carbon) is required to extract tracer‑derived enrichment. For a C3 acid, the natural M+1, M+2, and M+3 fractions must be subtracted from the total signal. Because (1,2,3-13C3)propanoic acid delivers >99 % enrichment at all three positions, the tracer‑derived MID populates M+3 with minimal spillover to M+1 or M+2, simplifying the isotopomer correction matrix [1]. By contrast, a singly 13C1‑labeled standard introduces complex corrections because its M+1 signal overlaps with natural M+1.

MID Correction Simplicity
Class-level inference
13C3: Tracer signal in M+3, minimal spillover
Simplifies natural isotope deconvolution, reducing analyst burden
C3 acid MID analysis library context
mass isotopomer distribution analysis metabolomics stable isotope resolved metabolomics

Application Scenarios Where (1,2,3-13C3)Propanoic Acid Outperforms Alternative Labeled Analogs


High‑Sensitivity GC‑MS or LC‑MS/MS Quantitation of Propionic Acid in Biological Fluids

When a bioanalytical method requires a lower limit of quantitation below ~100 ng mL⁻¹ in plasma or tissue homogenates, the M+3 shift of (1,2,3-13C3)propanoic acid provides superior signal‑to‑noise compared with an M+1‑13C internal standard, which would sit closer to the natural M+1 isotope envelope . This is especially critical for pharmacodynamic studies of propionic acid or its prodrugs in rodent models where sample volume is limiting [1].

Regulatory Tobacco Product Testing (Health Canada / ANVISA Compliance)

The previously validated GC-FID method (Health Canada T-312) suffers from matrix deposition and requires frequent source cleaning . Laboratories adopting the 2018 CORESTA method using (1,2,3-13C3)propanoic acid as an internal standard gain a robust, validated procedure that covers the required concentration range (ND to ~2 900 µg g⁻¹) on multiple tobacco matrices without the same maintenance burden .

In Vivo Metabolic Flux Analysis of Hepatic Gluconeogenesis

For researchers investigating diabetes‑related alterations in liver citric acid cycle and pyruvate cycling, the uniform 13C3 label on propionic acid enables complete isotopomer modeling of glucose carbon‑atom transitions. Single‑labeled 13C or deuterated tracers do not supply the positional information required to resolve the anaplerotic and cataplerotic fluxes that have been shown to increase with fasting [1].

Mechanistic Studies of Short‑Chain Fatty Acid Condensation Products

When the objective is to determine whether a newly detected acyl‑CoA species derives from one or two molecules of propionate, (1,2,3-13C3)propanoic acid provides the definitive mass increment evidence necessary to confirm carbon‑skeleton origin. This was demonstrated in the discovery of trans‑2‑methyl‑2‑pentenoyl‑CoA, where [13C3]propionate was essential for proving that all six carbons came from two propionate units [2].

Application
Selection Property
Validation Focus
Biofluid Quantitation (LC‑MS/GC‑MS)
M+3 shift for low‑background detection
LOQ improvement vs. M+1 internal standards
Tobacco Product Regulatory Testing
Validated GC‑MS isotope dilution method
Matrix‑robust quantitation across product types
Hepatic Gluconeogenesis Flux Analysis
Uniform 13C3 for complete MIDA modeling
Resolving anaplerotic vs. cataplerotic fluxes
Acyl‑CoA Condensation Product ID
Definitive mass increment for carbon‑skeleton proof
Unambiguous carbon atom origin assignment
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